N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide
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Description
N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C15H20F2N2O and its molecular weight is 282.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that may influence its biological properties. The presence of the difluorocyclohexyl group is expected to enhance its binding affinity towards various molecular targets.
The compound's mechanism of action primarily involves interactions with specific enzymes and receptors. The difluorocyclohexyl moiety is thought to increase the compound's selectivity and efficacy against its targets, which may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in various metabolic pathways.
- Receptor Modulation : Interaction with certain receptors that could lead to downstream biological effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it has shown promising results against human myelodysplastic syndrome cell lines, where it induced apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs leads to increased acetylation of histones, thereby affecting gene expression related to cell growth and apoptosis.
Research Findings
A summary of key findings from recent studies on this compound is presented in the following table:
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, indicating its potential as an antitumor agent.
- Animal Models : In vivo studies using xenograft models showed that this compound significantly reduced tumor growth compared to controls, suggesting effective antitumor activity.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c1-19(2)13-5-3-11(4-6-13)14(20)18-12-7-9-15(16,17)10-8-12/h3-6,12H,7-10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDSLKWVOCGEPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.